2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one is a chemical compound characterized by the presence of a chloro group, a piperazine ring, and a phenyltetrazole moiety
Preparation Methods
The synthesis of 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the phenyltetrazole group. The final step involves the chlorination of the propanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and side effects.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one include other piperazine derivatives and phenyltetrazole-containing compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Properties
IUPAC Name |
2-chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O/c1-11(15)13(22)19-7-9-20(10-8-19)14-16-17-18-21(14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXBCBFPUJBNOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=NN2C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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